molecular formula C7H10N2 B030700 2,3-Diaminotoluene CAS No. 2687-25-4

2,3-Diaminotoluene

Cat. No. B030700
CAS RN: 2687-25-4
M. Wt: 122.17 g/mol
InChI Key: AXNUJYHFQHQZBE-UHFFFAOYSA-N
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Description

2,3-Diaminotoluene is a brown powder . It is used as an inducer of CYP1A activity and is a possible mutagenic carcinogen . The antitumor activity of Pd (II) and Pt (II) new complexes with 2,3-diaminotoluene has been studied .


Synthesis Analysis

2,3-Diaminotoluene can be synthesized from 2-Methyl-6-nitroaniline . The synthesis involves the use of a 10% palladium-carbon catalyst in ethanol under atmospheric pressure hydrogen .


Molecular Structure Analysis

The molecular formula of 2,3-Diaminotoluene is C7H10N2 . It has a molecular weight of 122.17 .


Chemical Reactions Analysis

The chemical reactions of 2,3-Diaminotoluene are not well-documented in the available resources .


Physical And Chemical Properties Analysis

2,3-Diaminotoluene has a melting point of 59-65 °C and a boiling point of 225°C . It is soluble in dichloromethane .

Scientific Research Applications

  • Analytical Chemistry Applications:

    • Used in PVC membrane electrodes for determining cobalt(II) in samples and as an indicator electrode in potentiometric titration of cobalt ions (Gupta et al., 2006).
  • Biomedical Research:

    • As an aromatic diamine in Pd(II) and Pt(II) complexes for studying their possible antitumor activity (Pérez-Cabré et al., 2004).
    • Induces CYP1A activity and displaces [3H]T-CDD from the hepatic cytosolic aromatic hydrocarbon receptor, aiding in predicting the carcinogenic potency of isomeric chemicals (Cheung et al., 1996).
  • Environmental Science:

    • In the decomposition of polyurethane foam waste in superheated water, improving the yield of TDA (Dai et al., 2002).
    • Biodegradation studies, such as the aerobic biodegradation of 2,4-Dinitrotoluene and 2,4-diaminotoluene, aiding in wastewater treatment (Freedman et al., 1996).
  • Chemical Engineering:

    • In the hydrogenation of 2,4-diaminotoluene (TDA), demonstrating almost 100% TDA selectivity and yield, favorable for industrial applications (Hajdu et al., 2022).
  • Material Science:

    • Utilized in ESR studies and machine learning applications, particularly when exposed to gamma rays (Ceylan et al., 2016).

Safety And Hazards

2,3-Diaminotoluene is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of 2,3-Diaminotoluene are not well-documented in the available resources .

properties

IUPAC Name

3-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2/c1-5-3-2-4-6(8)7(5)9/h2-4H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNUJYHFQHQZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)N
Source PubChem
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Molecular Formula

C7H10N2
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DSSTOX Substance ID

DTXSID4027494
Record name 2,3-Diaminotoluene
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Molecular Weight

122.17 g/mol
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Physical Description

Other Solid, Solid; [HSDB] Brown powder; [MSDSonline]
Record name 1,2-Benzenediamine, 3-methyl-
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Record name 2,3-Diaminotoluene
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Boiling Point

255 °C
Record name 2,3-DIAMINOTOLUENE
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Solubility

Very soluble in acetone, benzene, ethanol
Record name 2,3-DIAMINOTOLUENE
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Vapor Pressure

0.000553 [mmHg], 1.20 kPa at 150 °C /0.000553 mm Hg at 25 °C/ (extrapolated)
Record name 2,3-Diaminotoluene
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Product Name

2,3-Diaminotoluene

Color/Form

Crystals

CAS RN

2687-25-4
Record name 2,3-Diaminotoluene
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Record name 1,2-Benzenediamine, 3-methyl-
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Record name Toluene-2,3-diamine
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Melting Point

63.5 °C
Record name 2,3-DIAMINOTOLUENE
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Synthesis routes and methods I

Procedure details

2-Methyl-6-nitroaniline (15.2 g, 0.1 mol) was dissolved by heating in ethanol (150 mL). The solution was cooled, 10% palladium on carbon (1.0 g) was added and the solution was hydrogenated (50 lb initial hydrogen pressure) until uptake of hydrogen ceased (1 hour). The catalyst was filtered off and the ethanol was removed under reduced pressure to give 11.9 g (98%) of 3-methyl-1,2-benzenediamine as a solid which was used without purification.
Quantity
15.2 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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150 mL
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1 g
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Synthesis routes and methods II

Procedure details

The 5,6-dihydro-N,N-dipropyl-4H-imidazo(4,5,1-j)quinolin-5-amines of the invention, compounds of Formula I where D is nitrogen, A is CH, n is 0 and D and A are joined by a double bond, may be prepared as illustrated in Scheme 2 for the preparation of compound 6. Catalytic hydrogenation of 2-methyl-6-nitroaniline (XVI) using a palladium catalyst afforded 3-methyl-1,2-benzenediamine (XVIII) which was heated with formic acid to give 4-methylbenzimidazole (XVIII). This was heated in dioxane with di-t-butyl dicarbonate and the t-butyl 4-methylbenzimidazole-1-carboxylate (XIXa, R is OC(CH3)3) thus obtained was brominated with N-bromosuccinimide in carbon tetrachloride to give t-butyl 4-(bromomethyl)benzimidazole-1-carboxylate (XXa). Alkylation of XXa with the potassium salt of diethyl (dipropylamino)-malonate (VIb) in refluxing THF afforded XXIa which was hydrolyzed to XXII using sodium ethoxide in ethanol containing limited amounts of water. Compound XXII was reduced to the alcohol XXIII using lithium aluminum hydride. When XXIII was treated with carbon tetrabromide and triphenylphosphine in methylene chloride compound 6 was obtained directly.
[Compound]
Name
5,6-dihydro-N,N-dipropyl-4H-imidazo(4,5,1-j)quinolin-5-amines
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0 (± 1) mol
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reactant
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[Compound]
Name
compound 6
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

U.S. Pat. No. 6,005,143 discloses a process for the adiabatic hydrogenation of dinitrotoluene in a monolith catalyst employing nickel and palladium as the catalytic metals. A single phase dinitrotoluene/water mixture in the absence of solvent is cycled through the monolith catalyst under plug flow conditions for producing toluenediamine.
Quantity
0 (± 1) mol
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dinitrotoluene water
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Synthesis of the above recited ortho-tert-butyltoluenediamine was carried out in a 1 gallon stainless steel pressure vessel equipped with a mechanical stirrer. The vessel was charged with a 150 gram portion of a powdered commercially available silica-alumina catalyst containing 13% alumina and 1500 grams (12.24 moles) of 2,6-toluenediamine. The autoclave was sealed and purged with nitrogen. A residual blanket of nitrogen was left in the autoclave, leaving the pressure at 16 psig. The contents of the reactor were heated to a temperature of 200° C. with constant agitation. Isobutylene was then introduced into the reactor and 870 grams or 15.5 moles were added over a 30 minute period resulting in an initial reaction pressure of 970 psig. This provided a mole ratio of 1.26:1 isobutylene to toluenediamine. The reaction mixture was maintained at 200° C. for about 45 hours with constant agitation.
Name
ortho-tert-butyltoluenediamine
Quantity
0 (± 1) mol
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Quantity
1500 g
Type
reactant
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

A solution of 4.56 (30 m mol) of 2-methyl-6-nitroaniline in 150 ml of methanol was hydrogenated at atmospheric pressure over 0.9 g of 5% Pd/C with Ishii's Catalytic Hydrogenation Apparatus with Magnetic Stirrer Model CHA-M. The catalyst was filtered off. The solvent was evaporated, and the residue was crystallized from petroleum ether to give 3.25 g (88.67%) as gray crystals.
Quantity
0 (± 1) mol
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0.9 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diaminotoluene
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2,3-Diaminotoluene
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2,3-Diaminotoluene
Reactant of Route 4
2,3-Diaminotoluene
Reactant of Route 5
2,3-Diaminotoluene
Reactant of Route 6
2,3-Diaminotoluene

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